![molecular formula C8H13NO2 B13603306 {[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine](/img/structure/B13603306.png)
{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound features a furan ring substituted with a methoxymethyl group and a methylamine group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the dehydration of hexoses such as glucose and fructose.
Introduction of the Methoxymethyl Group: This step involves the etherification of hydroxymethylfurfural (HMF) with methanol to form methoxymethylfurfural (MMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. Catalysts such as silica-supported cobalt nanoparticles are employed to enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents used.
Substitution: Substitution reactions can occur at the furan ring, leading to the formation of different substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of {[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxymethylfurfural (MMF): A related compound with similar structural features but lacks the amine group.
Hydroxymethylfurfural (HMF): Another furan derivative with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine is unique due to the presence of both the methoxymethyl and methylamine groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C8H13NO2 |
---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
1-[5-(methoxymethyl)furan-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C8H13NO2/c1-9-5-7-3-4-8(11-7)6-10-2/h3-4,9H,5-6H2,1-2H3 |
InChI-Schlüssel |
MWRNVHNMCQNXDT-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=C(O1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.